(3-Ethoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine
CAS No.:
Cat. No.: VC17779674
Molecular Formula: C11H21N3O
Molecular Weight: 211.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21N3O |
|---|---|
| Molecular Weight | 211.30 g/mol |
| IUPAC Name | 3-ethoxy-N-[1-(1-methylpyrazol-4-yl)ethyl]propan-1-amine |
| Standard InChI | InChI=1S/C11H21N3O/c1-4-15-7-5-6-12-10(2)11-8-13-14(3)9-11/h8-10,12H,4-7H2,1-3H3 |
| Standard InChI Key | YNERNARQLBWYTL-UHFFFAOYSA-N |
| Canonical SMILES | CCOCCCNC(C)C1=CN(N=C1)C |
Introduction
(3-Ethoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine is a complex organic compound classified as a substituted amine. It features a pyrazole moiety, which is known for its diverse biological activities, including anti-inflammatory and antitumor properties. The compound's unique structure combines an ethoxypropyl group with a pyrazole derivative, making it a hybrid molecule with potential applications in medicinal chemistry.
Synthesis Methods
The synthesis of (3-Ethoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine typically involves multi-step reactions. These include the formation of the pyrazole ring and subsequent functionalization to introduce the ethoxypropyl group. Recent advancements in synthetic methodology, such as computer-assisted synthesis and retrosynthetic analysis, have streamlined the process of designing synthetic pathways for complex molecules like this one.
Biological Activity and Applications
The biological activity of (3-Ethoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine is primarily attributed to its interaction with various biological targets. Compounds containing pyrazole rings often exhibit significant pharmacological activities, including anti-inflammatory and antitumor effects. The exact mechanisms of action for this specific compound require further investigation through biological assays and clinical studies.
Biological Activity Comparison Table
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (3-Ethoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine | Ethoxypropyl and pyrazole moieties | Potential anti-inflammatory and antitumor |
| 1-Methylpyrazole | Simple pyrazole ring | Antimicrobial |
| Ethoxypropylamine | Ethoxy group without pyrazole | Potential anti-inflammatory |
| 4-Aminoantipyrine | Pyrazole derivative | Analgesic and anti-inflammatory |
Future Research Directions
Further research is needed to fully elucidate the therapeutic viability of (3-Ethoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine. This includes conducting detailed biological assays to understand its interaction with biological targets and assessing its potential as a drug candidate in medicinal chemistry. Additionally, optimizing synthesis methods to improve yield and purity will be crucial for large-scale applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume